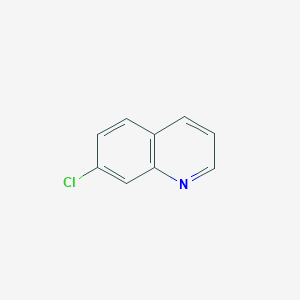

7-Chloroquinoline

Übersicht

Beschreibung

7-Chloroquinoline is a compound with the molecular formula C9H6ClN . It is a white to light yellow crystal powder . It is used as the starting material in the synthesis of (E)-1-[3-[2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-propen-1-ol, an intermediate in the synthesis of the antiasthmatic, Montelukast Sodium Salt .

Synthesis Analysis

The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . Another method involves the magnesiation of 7-chloroquinolines under mild conditions, employing both batch and continuous flow conditions .Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The quinoline ring system is present in many natural products and pharmaceuticals .Chemical Reactions Analysis

7-Chloroquinoline has been used in the synthesis of various derivatives with potential antimicrobial, antimalarial, and anticancer activities . The click synthesis of these derivatives involves the use of ultrasound irradiation .Physical And Chemical Properties Analysis

7-Chloroquinoline has a molecular weight of 163.60 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 138 . It is a white to light yellow crystal powder .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

7-Chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial activity . These compounds have shown moderate to good inhibition towards various bacterial strains. For instance, some derivatives showed good activity against E. coli with an inhibition zone of 11.00 ± 0.04 and 12.00 ± 0.00 mm .

Antimalarial Activity

7-Chloroquinoline and its derivatives have been found to exhibit antimalarial activity . In a study, all the synthesized compounds showed moderate antimalarial activity with IC50 < 100 μM, and six of them showed high antimalarial activity with IC50 < 50 M .

Anticancer Activity

7-Chloroquinoline derivatives have also been evaluated for their anticancer activity . The newly synthesized compounds were screened for their antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .

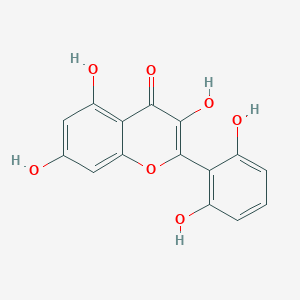

Antioxidant Activity

Some novel 7-Chloroquinoline analogs have shown antioxidant activity . The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH), and some compounds displayed the strongest antioxidant activity with IC50 of 2.17 and 0.31 µg/mL relative to ascorbic acid (2.41 µg/mL) .

Synthesis of New Derivatives

7-Chloroquinoline has been used as a scaffold to synthesize new derivatives . These derivatives have been synthesized using various chemical reactions, such as the Vilsmeier–Haack reaction and aromatic nucleophilic substitution .

Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding pattern of the synthesized 7-Chloroquinoline compounds with topoisomerase II β and E. coli DNA gyrase B . Some compounds exhibited better binding affinity in their in silico molecular docking against E. coli DNA gyrase .

Wirkmechanismus

Target of Action

7-Chloroquinoline, a derivative of chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the life cycle of the malaria parasite, Plasmodium species . The compound also interacts with the active site of PI3K .

Mode of Action

7-Chloroquinoline inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite . The quinoline ligand interacts with the active site of PI3K through six interactions .

Biochemical Pathways

The primary biochemical pathway affected by 7-Chloroquinoline is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, 7-Chloroquinoline disrupts the conversion of toxic heme to non-toxic hemazoin, leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

Chloroquine, a related compound, is predominantly eliminated in the urine . It is reasonable to hypothesize that 7-Chloroquinoline may have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

The primary molecular effect of 7-Chloroquinoline is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the Plasmodium species . This results in the death of the parasite. On a cellular level, this leads to the clearance of the malaria infection.

Action Environment

The efficacy and stability of 7-Chloroquinoline can be influenced by various environmental factors. For instance, the emergence of parasite resistance can reduce the effectiveness of the compound Additionally, the physiological environment, such as pH and presence of other metabolites, can also impact the stability and action of 7-Chloroquinoline

Safety and Hazards

7-Chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGUPQRODVPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334803 | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinoline | |

CAS RN |

612-61-3 | |

| Record name | 7-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How do 4-amino-7-chloroquinolines exert their antimalarial effect?

A1: 4-amino-7-chloroquinolines, like chloroquine, exert their antimalarial effect primarily by interfering with the detoxification of heme within the parasite Plasmodium falciparum. [] The parasite digests hemoglobin as a food source, releasing toxic heme as a byproduct. To protect itself, the parasite converts heme into non-toxic hemozoin. 4-amino-7-chloroquinolines bind to heme, forming a complex that inhibits this conversion, leading to heme buildup and parasite death. []

Q2: Beyond malaria, what other biological activities have been reported for 7-chloroquinoline derivatives?

A2: 7-Chloroquinoline derivatives have demonstrated a diverse range of biological activities beyond antimalarial action. These include:

Q3: What is the molecular formula and weight of 7-chloroquinoline?

A3: The molecular formula of 7-chloroquinoline is C9H6ClN, and its molecular weight is 163.61 g/mol.

Q4: What spectroscopic techniques are typically used to characterize 7-chloroquinoline derivatives?

A4: Common spectroscopic techniques employed for characterizing 7-chloroquinoline derivatives include:

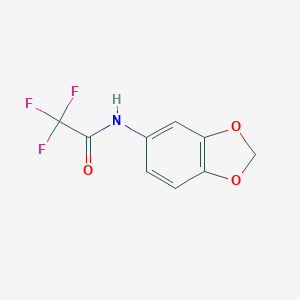

Q5: How does the introduction of a trifluoromethyl group influence the properties of 4-(1H-pyrazol-1-yl)-7-chloroquinolines?

A5: The introduction of a trifluoromethyl group to the 4-(1H-pyrazol-1-yl)-7-chloroquinoline scaffold significantly impacts its physicochemical properties. Trifluoromethyl groups are known to increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. [, ] They can also modulate metabolic stability and influence the compound's interactions with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)

![9H-Pyrido[2,3-b]indol-4-amine](/img/structure/B29998.png)